

1-(6-Nitropyridin-3-yl)piperazine chemical properties

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Compound of Interest

Compound Name: **1-(6-Nitropyridin-3-yl)piperazine**

Cat. No.: **B1631402**

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Compound Identification and Physicochemical Profile

1-(6-Nitropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring attached to the 3-position of a 6-nitropyridine moiety.^[1] This structural arrangement, combining the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a valuable intermediate for further chemical elaboration.^{[2][3]}

The compound typically presents as a yellow solid and its core physicochemical properties are summarized below.^[4]

Property	Value	Source(s)
IUPAC Name	1-(6-nitropyridin-3-yl)piperazine	[5]
CAS Number	775288-71-6	[1] [4] [5] [6]
Molecular Formula	C ₉ H ₁₂ N ₄ O ₂	[1] [4] [5]
Molecular Weight	208.22 g/mol	[1] [4] [5]
Physical Form	Solid	[7]
Appearance	Yellow Solid	[4] [6]
Solubility	Soluble in Chloroform, Methanol	[7]
Storage Temperature	2-8°C, under inert atmosphere	[7] [8]
Boiling Point	422.8 ± 40.0 °C (Predicted)	[7]
Density	1.278 ± 0.06 g/cm ³ (Predicted)	[7]
InChI Key	UBCDLQPOKISIDX-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Considerations

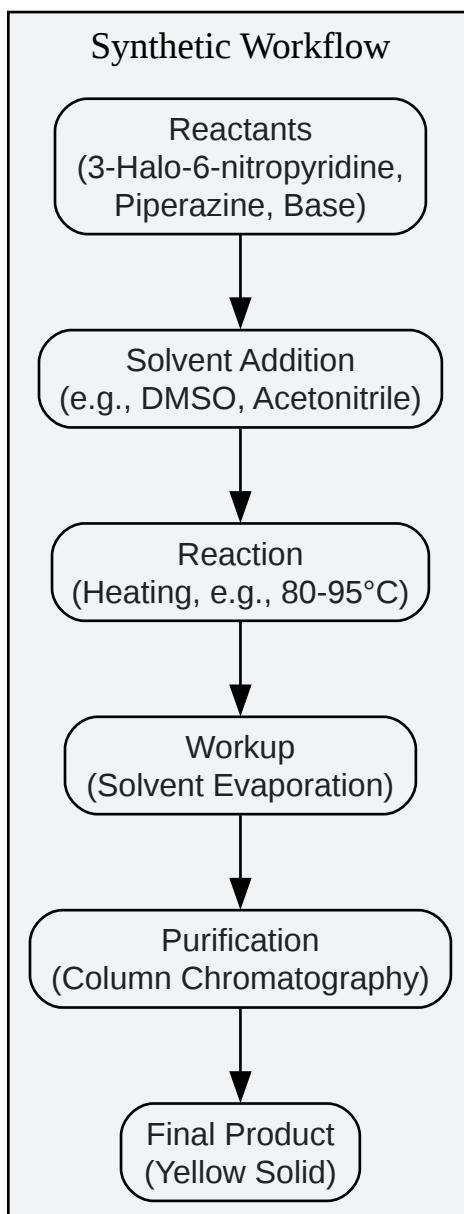
The primary and most efficient route for synthesizing **1-(6-Nitropyridin-3-yl)piperazine** is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[\[1\]](#) This pathway is highly effective due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a polar aprotic solvent.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Synthetic Workflow and Mechanism

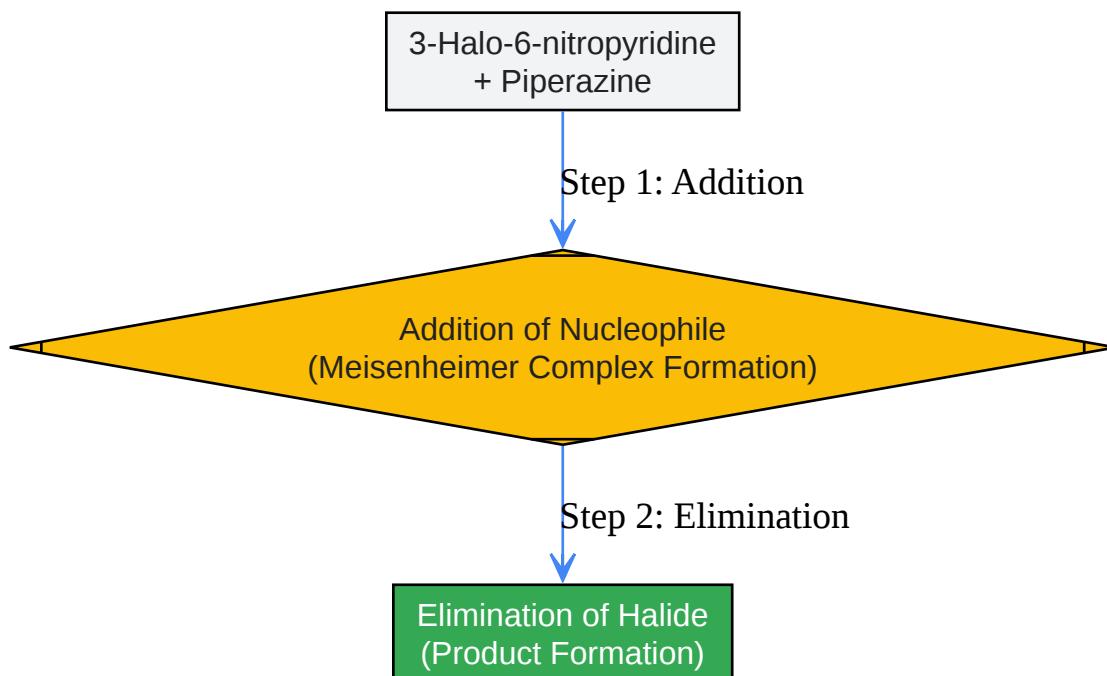
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the

pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.



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Caption: General workflow for the synthesis of **1-(6-nitropyridin-3-yl)piperazine**.



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Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Field-Proven Experimental Protocol

This protocol is a synthesized example based on established methodologies.[\[4\]](#)[\[6\]](#)

Objective: To synthesize **1-(6-nitropyridin-3-yl)piperazine** from 5-bromo-2-nitropyridine and piperazine.

Materials:

- 5-Bromo-2-nitropyridine (1.0 eq)
- Piperazine (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
- Acetonitrile (solvent)
- Ethyl acetate, Hexane (for chromatography)

- Silica gel

Procedure:

- Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and acetonitrile.
 - Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and supports the ionic SNAr mechanism. Using a slight excess of piperazine ensures the complete consumption of the starting halide.
- Base Addition: Add DIPEA (1.5 eq) to the mixture.
 - Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from competing with piperazine as a nucleophile.
- Heating: Heat the mixture to reflux for 8-12 hours.
 - Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides a clear endpoint for the reaction.
- Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude residue is purified by column chromatography on silica gel.
 - Causality: A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically used to separate the non-polar impurities from the more polar product. The final product is obtained as a yellow solid with reported yields often exceeding 80%.[\[4\]](#)[\[6\]](#)

Spectroscopic Characterization

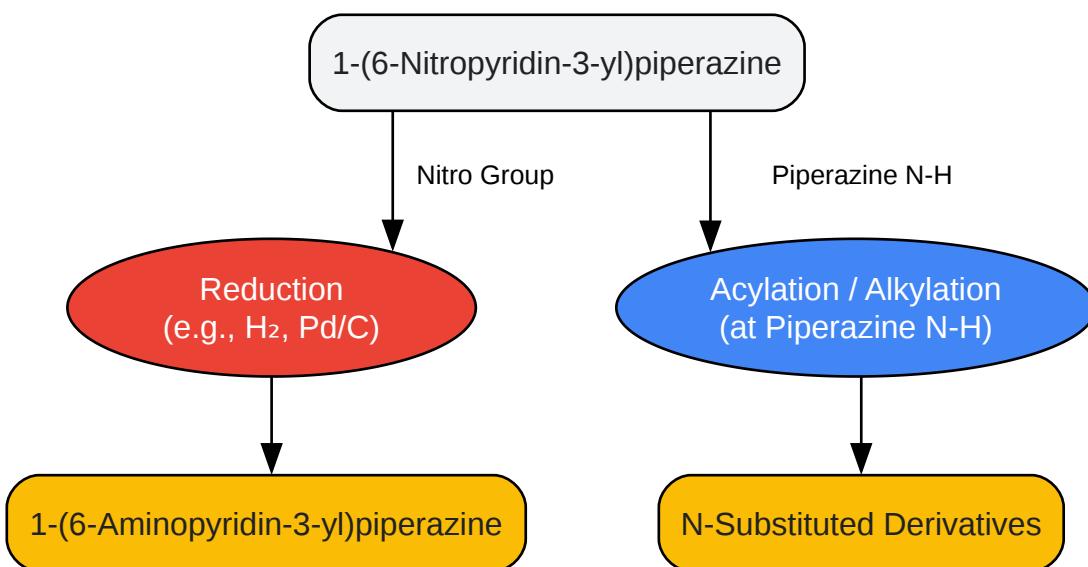
The identity and purity of **1-(6-Nitropyridin-3-yl)piperazine** are confirmed using standard spectroscopic techniques. The data provided in the literature is consistent and serves as a reliable reference.[\[4\]](#)[\[6\]](#)

- ^1H NMR (400 MHz, DMSO-d₆):
 - δ 7.96 (d, J = 9.3 Hz, 1H, Pyridine-H)
 - δ 7.88 (d, J = 2.9 Hz, 1H, Pyridine-H)
 - δ 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyridine-H)
 - δ 3.64 (t, 4H, Piperazine-H)
 - δ 3.32 (t, 4H, Piperazine-H)
 - Expert Insight: The downfield shifts of the pyridine protons are characteristic of an electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the pyridine ring versus the N-H group. The observation of broad singlets in some solvents can indicate conformational exchange dynamics.[9]
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - δ 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[4][6]
 - Expert Insight: The signals in the 118-152 ppm range correspond to the carbons of the nitropyridine ring, while the upfield signals around 45-52 ppm are characteristic of the sp³-hybridized carbons of the piperazine ring.
- High-Resolution Mass Spectrometry (HRMS-ESI):
 - Calculated for C₉H₁₂N₄O₂ [M+H]⁺: 209.1039
 - Measured: 209.1030.[4][6]
 - Trustworthiness: The high accuracy of the measured mass provides unambiguous confirmation of the elemental composition of the synthesized molecule.

Reactivity and Derivatization Potential

1-(6-Nitropyridin-3-yl)piperazine is a bifunctional molecule, offering two primary sites for further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.

- Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents.^[1] This transformation is pivotal, as the resulting amino group can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.
- Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or by coupling with various electrophiles.



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Caption: Key derivatization pathways for **1-(6-nitropyridin-3-yl)piperazine**.

Applications in Medicinal Chemistry and Drug Discovery

The primary significance of **1-(6-Nitropyridin-3-yl)piperazine** lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors.^{[1][6]}

- CDK4/6 Inhibitors: This compound is a known precursor and impurity in the synthesis of Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.[6] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] The 6-aminopyridinyl moiety, derived from the reduction of the nitro group in the title compound, is crucial for binding to the hinge region of the kinase.[1]
- Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in drug design, known for improving physicochemical properties such as aqueous solubility and for its ability to interact with multiple biological targets.[2][3][10] Its incorporation into drug candidates can favorably modulate their pharmacokinetic (ADME) profiles.[3][10]

Safety and Handling

As a nitroaromatic compound, **1-(6-Nitropyridin-3-yl)piperazine** requires careful handling. Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.[11] [12]

Hazard Type	GHS Information
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][13]

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

- Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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